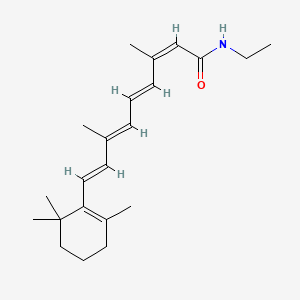
Retinamide, N-ethyl-, 13-cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retinamide, N-ethyl-, 13-cis- is a synthetic derivative of vitamin A, specifically a retinoid. Retinoids are compounds that are structurally related to vitamin A and play crucial roles in regulating cell growth, differentiation, and apoptosis. Retinamide, N-ethyl-, 13-cis- has been studied for its potential therapeutic applications, particularly in dermatology and oncology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Retinamide, N-ethyl-, 13-cis- involves the treatment of an etheral solution of all-trans-retinoyl chloride with ethylamine at 0°C, followed by room temperature for 4 hours and reflux temperature for 2 hours. The acid chloride is prepared by treating all-trans-retinoic acid with thionyl chloride .
Industrial Production Methods: Industrial production methods for Retinamide, N-ethyl-, 13-cis- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Retinamide, N-ethyl-, 13-cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield retinoic acids, while reduction can produce various retinol derivatives .
Wissenschaftliche Forschungsanwendungen
Retinamide, N-ethyl-, 13-cis- has several scientific research applications:
Chemistry: It is used as a model compound to study retinoid chemistry and reactivity.
Biology: The compound is studied for its effects on cell differentiation and apoptosis.
Medicine: Retinamide, N-ethyl-, 13-cis- is investigated for its potential in treating dermatological conditions like acne and psoriasis, as well as its anticancer properties
Industry: It is used in the formulation of skincare products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Retinamide, N-ethyl-, 13-cis- involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding regulates the expression of genes involved in cell growth, differentiation, and apoptosis. The compound’s effects are mediated through the activation of specific molecular pathways, including the retinoic acid signaling pathway .
Vergleich Mit ähnlichen Verbindungen
- All-trans-retinoic acid
- 9-cis-retinoic acid
- N-2-hydroxyethyl retinamide
- N-4-hydroxyphenyl retinamide
Comparison: Retinamide, N-ethyl-, 13-cis- is unique due to its specific isomeric form and the presence of an ethyl group. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other retinoids, Retinamide, N-ethyl-, 13-cis- exhibits reduced toxicity while retaining significant biological activity .
Eigenschaften
CAS-Nummer |
75686-04-3 |
|---|---|
Molekularformel |
C22H33NO |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
(2Z,4E,6E,8E)-N-ethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C22H33NO/c1-7-23-21(24)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3,(H,23,24)/b11-8+,14-13+,17-10+,18-16- |
InChI-Schlüssel |
WKYDOCGICAMTKE-HAPIZUAHSA-N |
Isomerische SMILES |
CCNC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
Kanonische SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
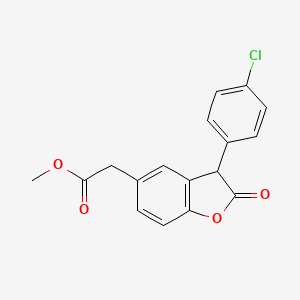
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
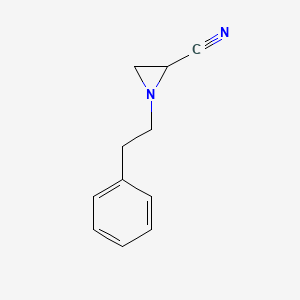
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
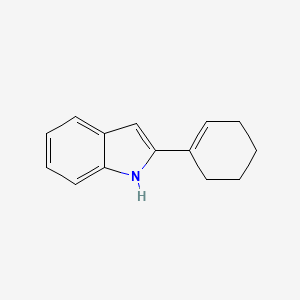

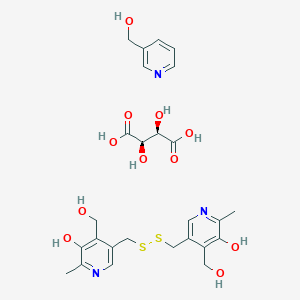
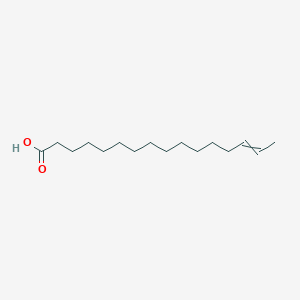
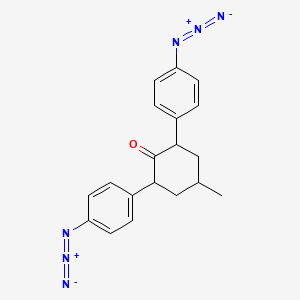
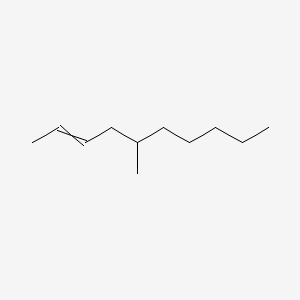
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)

